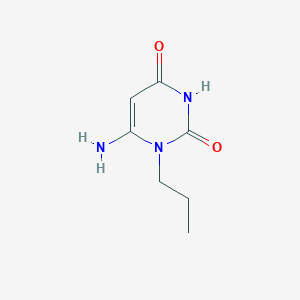

6-Amino-1-propyluracil

Description

The exact mass of the compound 6-Amino-1-propyluracil is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Amino-1-propyluracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-1-propyluracil including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1-propylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-2-3-10-5(8)4-6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWOUYVBZDZRNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201932 | |

| Record name | 6-Amino-1-propyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53681-47-3 | |

| Record name | 6-Amino-1-propyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53681-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1-propyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053681473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-1-propyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1-propyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Amino-1-propyluracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of 6-Amino-1-propyluracil, a pyrimidine derivative. The document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates available data on the compound's structure, physical characteristics, and spectral information. While experimental data for some properties are limited in publicly accessible literature, this guide presents the most current and relevant information to support ongoing research and development efforts.

Chemical and Physical Properties

6-Amino-1-propyluracil, systematically known as 6-amino-1-propylpyrimidine-2,4(1H,3H)-dione, is a substituted uracil. Uracil and its derivatives are of significant interest in medicinal chemistry due to their role as constituents of nucleic acids and their potential as therapeutic agents. The propyl substitution at the N1 position and the amino group at the C6 position distinguish this molecule's structure and are expected to influence its chemical and biological properties.

General Properties

| Property | Value | Source |

| IUPAC Name | 6-amino-1-propylpyrimidine-2,4(1H,3H)-dione | N/A |

| Molecular Formula | C₇H₁₁N₃O₂ | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| CAS Number | 53681-47-3 | N/A |

Physical Properties

| Property | Value | Source |

| Melting Point | 279-281 °C | [1] |

| Boiling Point | Data not available in searched literature | N/A |

| Solubility | Data not available in searched literature | N/A |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following is a summary of available spectral information for 6-Amino-1-propyluracil.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for determining the structure of organic molecules.

-

¹H NMR: Spectral data for 6-Amino-1-propyluracil is available but specific peak assignments and experimental conditions were not detailed in the reviewed literature.

-

¹³C NMR: Spectral data for 6-Amino-1-propyluracil is available but specific peak assignments and experimental conditions were not detailed in the reviewed literature.

Other Spectroscopic Data

| Technique | Data Availability |

| Infrared (IR) Spectroscopy | Data not available in searched literature |

| Mass Spectrometry (MS) | Data not available in searched literature |

Experimental Protocols

General Synthesis Approach for N-Alkylated Aminouracils

The synthesis of N-alkylated aminouracils often involves a multi-step process. A common conceptual pathway is outlined below. It is important to note that this is a generalized scheme and would require optimization for the specific synthesis of 6-Amino-1-propyluracil.

Caption: A conceptual workflow for the synthesis of 6-Amino-1-propyluracil.

Biological Activity and Signaling Pathways

There is a significant lack of specific information in the reviewed scientific literature regarding the biological activity and associated signaling pathways of 6-Amino-1-propyluracil.

It is crucial to distinguish 6-Amino-1-propyluracil from the well-studied drug Propylthiouracil (PTU) . PTU is a thiouracil derivative with a different chemical structure and is known for its antithyroid activity.[2][3][4][5] The mechanism of action of PTU involves the inhibition of thyroid peroxidase, an enzyme essential for the synthesis of thyroid hormones.[2][4]

Due to the absence of specific studies on 6-Amino-1-propyluracil, no signaling pathway diagrams can be provided at this time. Research into the biological effects of this specific compound is warranted to elucidate its potential pharmacological profile.

Conclusion

This technical guide consolidates the currently available chemical and physical data for 6-Amino-1-propyluracil. While foundational information such as molecular formula, weight, and a melting point has been established, a comprehensive understanding of this compound is hindered by the lack of publicly available experimental data on its solubility, boiling point, detailed spectral analyses, specific synthesis protocols, and biological activity. Future research should aim to fill these knowledge gaps to fully characterize 6-Amino-1-propyluracil and explore its potential applications, particularly in the fields of medicinal chemistry and drug development. It is imperative for researchers to avoid conflating the properties of this compound with those of the structurally distinct and well-characterized drug, Propylthiouracil.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Amino-1-propyluracil

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 6-Amino-1-propyluracil, a substituted uracil derivative of interest in medicinal chemistry and drug discovery. The following sections detail a proven synthetic protocol and the analytical methods used to confirm the structure and purity of the target compound.

Synthesis of 6-Amino-1-propyluracil

The synthesis of 6-Amino-1-propyluracil can be achieved through the condensation of N-propylurea and cyanoacetic acid. This method, referenced in the Journal of Medicinal Chemistry, involves the use of a strong base, such as sodium ethoxide, in an alcoholic solvent.

Experimental Protocol

Materials:

-

N-Propylurea

-

Cyanoacetic acid

-

Sodium metal

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Distilled water

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere. The reaction is exothermic and should be carried out with caution.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add N-propylurea and cyanoacetic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature.

-

Precipitation: Neutralize the reaction mixture with glacial acetic acid to precipitate the crude product.

-

Purification: Filter the precipitate and wash with cold distilled water and then with ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol/water, to yield 6-Amino-1-propyluracil as a solid. A reported yield for this synthesis is 96%.

Reaction Workflow Diagram:

Caption: Workflow for the synthesis of 6-Amino-1-propyluracil.

Characterization of 6-Amino-1-propyluracil

The structural confirmation and purity assessment of the synthesized 6-Amino-1-propyluracil are crucial. The following table summarizes the key characterization data.

| Analytical Technique | Observed Data |

| Molecular Weight | 169.18 g/mol |

| 13C Nuclear Magnetic Resonance (NMR) | A 13C NMR spectrum is available for 6-Amino-1-propyluracil. |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (triplet for the methyl protons, sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the nitrogen), a singlet for the C5-H proton of the uracil ring, and broad signals for the amino and amide protons.

-

13C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. A publicly available 13C NMR spectrum for 6-Amino-1-propyluracil can be found on SpectraBase.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound. The expected molecular ion peak [M]+ for 6-Amino-1-propyluracil would be at m/z 169.

Infrared (IR) Spectroscopy:

The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorption bands for 6-Amino-1-propyluracil would include N-H stretching vibrations for the amino and amide groups, C=O stretching for the carbonyl groups of the uracil ring, and C-H stretching for the propyl group.

Logical Relationship of Characterization Techniques:

Caption: Logical flow for the characterization of 6-Amino-1-propyluracil.

This technical guide provides a foundational understanding of the synthesis and characterization of 6-Amino-1-propyluracil. For further research and development, it is recommended to perform the synthesis and fully characterize the compound using the techniques outlined above to obtain a complete dataset.

Discovery and history of 6-Amino-1-propyluracil

An in-depth exploration of the chemical landscape reveals a notable absence of a widely recognized compound specifically named "6-Amino-1-propyluracil" within prominent scientific literature and chemical databases. This suggests that the compound may be a novel or less-studied derivative of uracil, a fundamental component of ribonucleic acid (RNA).

General Synthesis of 6-Aminouracil Derivatives

The synthesis of 6-aminouracil and its N-substituted derivatives typically involves the condensation of a β-amino crotononitrile with an isocyanate. A common and established method is the reaction of ethyl cyanoacetate with thiourea, followed by S-alkylation and subsequent reaction with an amine.

A plausible synthetic route for the target compound, 6-Amino-1-propyluracil, can be extrapolated from established protocols for similar structures. The general workflow for such a synthesis is outlined below.

Experimental Protocol: A General Method for N1-Alkylation and Amination of Uracil

The following is a generalized experimental protocol that could be adapted for the synthesis of 6-Amino-1-propyluracil.

Materials:

-

Uracil

-

1-Bromopropane

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Reagents for amination at the C6 position (e.g., via a sulfonation-amination sequence)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

N1-Propylation of Uracil:

-

To a solution of uracil in DMF, add potassium carbonate.

-

Add 1-bromopropane dropwise to the suspension at room temperature.

-

Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture, filter to remove inorganic salts, and remove the solvent under reduced pressure.

-

Purify the resulting 1-propyluracil by column chromatography.

-

-

Introduction of the Amino Group at C6:

-

The C6 position of the uracil ring can be activated for amination. A common method involves converting the C6-carbonyl to a leaving group.

-

One possible route involves the conversion of 1-propyluracil to 1-propyl-6-chlorouracil using a chlorinating agent like phosphorus oxychloride (POCl₃).

-

The 6-chloro derivative can then be reacted with ammonia or an ammonia equivalent in a suitable solvent to yield 6-Amino-1-propyluracil.

-

Purify the final product by recrystallization or column chromatography.

-

Physicochemical Properties of Uracil Derivatives

The physicochemical properties of uracil derivatives are crucial for their biological activity and drug-likeness. While specific data for 6-Amino-1-propyluracil is unavailable, the following table summarizes typical properties of related compounds.

| Property | Typical Value Range for Uracil Derivatives | Significance |

| Melting Point (°C) | 150 - 350 | Indicates purity and stability. |

| Solubility | Varies from sparingly soluble to soluble in organic solvents and water. | Affects bioavailability and formulation. |

| LogP | -1 to 3 | A measure of lipophilicity, influencing cell membrane permeability. |

| pKa | 8 - 10 for the N1-H | Influences ionization state at physiological pH, affecting receptor binding. |

Biological Significance of 6-Aminouracil Derivatives

Derivatives of 6-aminouracil have been investigated for a wide range of biological activities, primarily stemming from their structural similarity to the natural nucleobase uracil. This allows them to interact with various enzymes and receptors involved in nucleic acid metabolism and cellular signaling.

A key area of interest is their potential as inhibitors of enzymes that metabolize uracil, such as dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the catabolism of pyrimidine bases. Inhibition of DPD can enhance the efficacy of fluoropyrimidine-based anticancer drugs like 5-fluorouracil (5-FU).

Conclusion

While the specific compound 6-Amino-1-propyluracil is not extensively documented, the foundational knowledge of 6-aminouracil derivatives provides a strong basis for its potential synthesis and investigation. The methodologies and biological context presented in this guide offer a comprehensive starting point for researchers and drug development professionals to explore the therapeutic potential of this and related compounds. Further research into the synthesis and biological evaluation of 6-Amino-1-propyluracil is warranted to elucidate its specific properties and potential applications.

An In-depth Technical Guide on the Biological Activity of 6-Amino-1-propyluracil and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 6-amino-1-propyluracil and its derivatives, focusing on their potential as therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate further research and development in this area.

Core Biological Activities

Derivatives of 6-aminouracil, a substituted pyrimidine, have demonstrated a promising range of biological activities, primarily in the fields of oncology and virology. These compounds serve as versatile scaffolds for the development of novel therapeutic agents.

Anticancer Activity

Numerous studies have highlighted the potential of 6-aminouracil derivatives as anticancer agents. Their mechanisms of action are believed to involve multiple pathways, including the induction of apoptosis and the inhibition of key enzymes involved in tumor progression.

A notable mechanism of action for some 6-aminouracil derivatives is their ability to intercalate with DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, certain derivatives have been shown to inhibit cathepsin B, a lysosomal cysteine protease that is often overexpressed in various cancers and is implicated in tumor invasion and metastasis.

Some studies also suggest that the anticancer effects of pyrimidine derivatives could be linked to the modulation of critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[1][2][3][4][5]

The following table summarizes the in vitro cytotoxic activity of various 6-aminouracil derivatives against different cancer cell lines.

| Compound/Derivative | Cell Line | Activity | IC50 (µM) | Reference |

| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 Leukemia | In vivo activity (% T/C = 124) | - | [6] |

| 1,3-Dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | L1210 Leukemia | Cytotoxic | Not specified | [7] |

| 1,3-Dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | L1210 Leukemia | Cytotoxic | Not specified | [7] |

| Pyrimidine-2-thione derivative (3a) | PC3 (Prostate) | Cytotoxic | 43.95 | [8] |

| Pyrimidine-2-thione derivative (3c) | PC3 (Prostate) | Cytotoxic | 79.20 | [8] |

| Chloroacetylated 6-aminouracil (4) | PC3 (Prostate) | Cytotoxic | 21.21 | [8] |

| Substituted furan derivative (5a) | PC3 (Prostate) | Cytotoxic | 7.02 | [8] |

| Substituted furan derivative (5b) | PC3 (Prostate) | Cytotoxic | 8.57 | [8] |

| Pyrrolidinone derivative (6) | PC3 (Prostate) | Cytotoxic | 38.73 | [8] |

| Phenyl thiourea derivative (17) | PC3 (Prostate) | Cathepsin B Inhibition (82.3%) | - | [8] |

Antiviral Activity

Pyrimidine analogues have long been a cornerstone of antiviral therapy. The biological activity of 6-aminouracil derivatives against various viruses is an active area of research. One of the proposed mechanisms for their antiviral action is the inhibition of viral nucleic acid synthesis through the disruption of the host cell's pyrimidine biosynthesis pathway. By limiting the pool of available pyrimidine nucleotides, these compounds can effectively halt viral replication.

Another potential antiviral mechanism involves the induction of an antiviral state in host cells, mediated by the interferon signaling pathway. Some pyrimidine derivatives have been shown to stimulate the expression of interferon-stimulated genes (ISGs), which encode proteins that inhibit viral replication at various stages of the viral life cycle.[9][10]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of 6-amino-1-propyluracil and its derivatives.

Anticancer Activity Assessment: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity and cell proliferation.[8][11][12][13][14]

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., PC3, L1210)

-

Culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Test compounds (6-aminouracil derivatives)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[7][15][16][17]

Materials:

-

Confluent monolayer of host cells (e.g., Vero cells) in 6-well plates

-

Virus stock with a known titer

-

Test compounds (6-aminouracil derivatives)

-

Cell culture medium (e.g., DMEM)

-

Overlay medium (e.g., medium with 1% methylcellulose)

-

Crystal violet solution (0.1% in 20% ethanol)

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer.

-

Infection: Infect the cell monolayer with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well. Allow the virus to adsorb for 1 hour.

-

Treatment: Remove the virus inoculum, wash the cells, and add the overlay medium containing different concentrations of the test compounds.

-

Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

-

Staining: Remove the overlay, fix the cells with 10% formalin, and then stain with crystal violet solution.

-

Plaque Counting: Wash the wells, allow them to dry, and count the number of plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value.

Enzyme Inhibition Assay: Cathepsin B

This fluorometric assay is used to screen for inhibitors of cathepsin B.[6][18][19][20][21]

Materials:

-

96-well microtiter plate (white or black)

-

Recombinant human Cathepsin B

-

Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

-

Assay buffer

-

Test compounds (6-aminouracil derivatives)

-

Fluorometer

Procedure:

-

Enzyme Preparation: Prepare a solution of Cathepsin B in the assay buffer.

-

Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (buffer only).

-

Pre-incubation: Add the Cathepsin B solution to the wells and incubate at 37°C for 10-15 minutes.

-

Substrate Addition: Add the Cathepsin B substrate to all wells to initiate the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

-

Data Analysis: Determine the rate of reaction for each well. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows relevant to the study of 6-amino-1-propyluracil and its derivatives.

Anticancer Mechanism: DNA Intercalation and Apoptosis Induction

Anticancer Mechanism: Cathepsin B Inhibition

Antiviral Mechanism: Inhibition of Pyrimidine Biosynthesis

Antiviral Mechanism: Interferon Signaling Pathway

Experimental Workflow: In Vitro Anticancer Screening

References

- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Differential effects of selective inhibitors targeting the PI3K/AKT/mTOR pathway in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. [escholarship.org]

- 5. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. SRB assay for measuring target cell killing [protocols.io]

- 13. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. abcam.cn [abcam.cn]

- 15. jocpr.com [jocpr.com]

- 16. jocpr.com [jocpr.com]

- 17. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Structural Basis for Inhibition of Cathepsin B Drug Target from the Human Blood Fluke, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Amino-1-propyluracil

IUPAC Name: 6-amino-1-propylpyrimidine-2,4-dione[1]

This technical guide serves to provide a comprehensive overview of 6-Amino-1-propyluracil, addressing its chemical identity. Despite extensive searches for detailed experimental protocols, quantitative biological data, and specific signaling pathways related to this compound, the available scientific literature is limited. Much of the accessible research focuses on a structurally related compound, 6-propyl-2-thiouracil (PTU), a well-known antithyroid medication. This document will present the confirmed information for 6-Amino-1-propyluracil and highlight the areas where data is currently unavailable.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 6-Amino-1-propyluracil is provided in Table 1. This information is derived from publicly available chemical databases.

| Property | Value | Source |

| IUPAC Name | 6-amino-1-propylpyrimidine-2,4-dione | --INVALID-LINK--[1] |

| Molecular Formula | C₇H₁₁N₃O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 169.18 g/mol | --INVALID-LINK--[1] |

| CAS Number | 53681-47-3 | --INVALID-LINK--[1] |

| Synonyms | 6-Amino-1-propyluracil, EINECS 258-697-4 | --INVALID-LINK--[1] |

Synthesis and Experimental Protocols

Biological Activity and Mechanism of Action

There is a significant lack of information regarding the biological activity and mechanism of action of 6-Amino-1-propyluracil. In contrast, the related compound, 6-propyl-2-thiouracil (PTU), is extensively studied for its antithyroid properties. PTU functions by inhibiting the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones.[2][3][4] It also inhibits the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3).[2] It is important to note that these properties are specific to PTU and cannot be directly attributed to 6-Amino-1-propyluracil without dedicated experimental evidence.

Due to the absence of data on the biological targets and signaling pathways affected by 6-Amino-1-propyluracil, no signaling pathway diagrams can be generated at this time.

Quantitative Data

No quantitative data from biological assays, such as enzymatic inhibition constants (e.g., IC₅₀, Kᵢ), pharmacokinetic parameters (e.g., bioavailability, half-life), or in vivo efficacy studies for 6-Amino-1-propyluracil could be retrieved from the available literature.

Conclusion and Future Directions

While the chemical identity of 6-Amino-1-propyluracil is established, there is a clear gap in the scientific literature regarding its synthesis, biological activity, and mechanism of action. The extensive research available on 6-propyl-2-thiouracil highlights the potential for uracil derivatives to possess significant biological activities. Future research efforts would be necessary to explore the potential therapeutic applications of 6-Amino-1-propyluracil. These studies should focus on developing a reliable synthetic route, screening for biological activity across various targets, and elucidating its mechanism of action. Such data would be crucial for determining its potential as a lead compound in drug discovery and development.

Logical Relationship Diagram

As no specific experimental workflows or signaling pathways for 6-Amino-1-propyluracil are available, a logical diagram illustrating the current knowledge gap is presented below.

References

- 1. 6-Amino-1-propyluracil | C7H11N3O2 | CID 104562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propylthiouracil - Wikipedia [en.wikipedia.org]

- 3. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

6-Amino-1-propyluracil: A Comprehensive Technical Guide

CAS Number: 53681-47-3

This technical guide provides an in-depth overview of 6-Amino-1-propyluracil, a pyrimidine derivative of interest to researchers and professionals in drug development. The document details its chemical and physical properties, outlines a potential synthetic route, and discusses its nascent stage in biological activity assessment.

Chemical and Physical Properties

6-Amino-1-propyluracil, with the IUPAC name 6-amino-1-propylpyrimidine-2,4(1H,3H)-dione, is a substituted uracil analog. Its fundamental properties are summarized in the table below, providing a quantitative overview for researchers.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃O₂ | PubChem |

| Molecular Weight | 169.18 g/mol | PubChem |

| CAS Number | 53681-47-3 | PubChem[1] |

| IUPAC Name | 6-amino-1-propylpyrimidine-2,4-dione | PubChem[1] |

| Canonical SMILES | CCCN1C(=O)NC(=O)C=C1N | PubChem |

| Physical Description | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis of 6-Amino-1-propyluracil

Proposed Experimental Protocol: Alkylation of 6-Aminouracil

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and desired yield.

Materials:

-

6-Aminouracil

-

1-Bromopropane (or other suitable propyl halide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 6-aminouracil (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1-bromopropane (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 6-Amino-1-propyluracil.

Characterization: The structure of the synthesized 6-Amino-1-propyluracil should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow

Caption: Proposed workflow for the synthesis of 6-Amino-1-propyluracil.

Biological Activity

The biological activity of 6-Amino-1-propyluracil has not been extensively studied, and specific quantitative data on its efficacy in various assays are not currently available in the public domain. However, the broader class of 6-aminouracil derivatives has been investigated for various therapeutic applications, providing a basis for potential areas of investigation for this specific compound.

Potential Therapeutic Areas of 6-Aminouracil Derivatives

Derivatives of 6-aminouracil have been explored for a range of biological activities, including:

-

Antimicrobial Activity: Some 6-anilinouracil derivatives have shown inhibitory activity against DNA polymerase IIIC in Gram-positive bacteria, suggesting potential as antibacterial agents.

-

Anticancer Activity: Various substituted uracil derivatives have been investigated for their cytotoxic effects against different cancer cell lines.

-

Enzyme Inhibition: The structural similarity of uracil derivatives to endogenous nucleobases makes them candidates for the development of enzyme inhibitors targeting pathways involved in nucleic acid metabolism.

Future Research Directions

Given the limited specific data on 6-Amino-1-propyluracil, future research should focus on:

-

Screening for Biological Activity: Evaluating the compound's efficacy against a panel of cancer cell lines, bacterial strains, and viral targets.

-

Enzyme Inhibition Assays: Testing for inhibitory activity against key enzymes in metabolic and signaling pathways.

-

Mechanism of Action Studies: If significant biological activity is identified, elucidating the underlying molecular mechanism would be a critical next step.

Logical Relationship for Biological Investigation

Caption: Logical workflow for the biological evaluation of 6-Amino-1-propyluracil.

Conclusion

6-Amino-1-propyluracil is a chemical entity with established fundamental properties but remains largely unexplored in terms of its biological potential. This guide provides a foundational understanding of the compound, including its key identifiers and a plausible synthetic approach. The lack of specific biological data highlights a significant opportunity for future research to investigate its therapeutic relevance, drawing upon the known activities of the broader 6-aminouracil class of compounds. Further studies are warranted to synthesize, characterize, and comprehensively evaluate the biological profile of 6-Amino-1-propyluracil to determine its potential as a lead compound in drug discovery programs.

References

Physical and chemical properties of 6-Amino-1-propyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Amino-1-propyluracil. Due to the limited availability of public data, this document focuses on foundational information and identifies areas where further experimental characterization is needed.

Chemical Identity

6-Amino-1-propyluracil, a substituted pyrimidine, is a derivative of the nucleobase uracil. Its fundamental properties are summarized below.

| Identifier | Value |

| IUPAC Name | 6-amino-1-propylpyrimidine-2,4-dione[1] |

| CAS Number | 53681-47-3[1] |

| PubChem CID | 104562[1] |

| Molecular Formula | C₇H₁₁N₃O₂[1] |

| Molecular Weight | 169.18 g/mol [1] |

| Canonical SMILES | CCCN1C(=O)NC(=O)C=C1N |

| InChI Key | KTWOUYVBZDZRNV-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Data Type |

| Melting Point | Data not available | Experimental |

| Boiling Point | Data not available | Experimental |

| Solubility | Data not available | Experimental |

| pKa | Data not available | Experimental |

| LogP | -0.4 | Computed[1] |

Further research is required to experimentally determine these fundamental physicochemical parameters to enable a deeper understanding of the compound's behavior in various systems.

Spectral Data

While the existence of NMR spectra is noted, detailed spectral data necessary for full characterization is not publicly available.

-

¹H NMR: Spectral data is available from commercial suppliers such as Sigma-Aldrich but specific chemical shifts and coupling constants are not detailed in public databases.[1]

-

¹³C NMR: Similar to ¹H NMR, spectral data is commercially available but not publicly detailed.[1]

-

UV-Vis Spectroscopy: No public data available.

Experimental Protocols

Synthesis of 6-Amino-1-propyluracil

A specific, detailed experimental protocol for the synthesis of 6-Amino-1-propyluracil is not described in the surveyed literature. However, a general approach can be inferred from the synthesis of related 6-aminouracil derivatives. A potential synthetic route could involve the condensation of an N-propylated urea or thiourea derivative with a suitable three-carbon synthon, followed by amination.

A generalized procedure for the synthesis of the parent 6-aminouracil is the condensation of ethyl cyanoacetate with urea in the presence of a base like sodium ethoxide. To synthesize the N1-propyl derivative, one might start with N-propylurea.

Illustrative General Synthesis Workflow for 6-Aminouracils:

Caption: General workflow for the synthesis of 6-aminouracil.

Note: This is a generalized protocol for the parent compound and would require significant modification and optimization for the specific synthesis of 6-Amino-1-propyluracil.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for 6-Amino-1-propyluracil. It is crucial to distinguish this compound from the well-studied drug Propylthiouracil (PTU), which has a different chemical structure and known antithyroid activity. The biological effects of 6-Amino-1-propyluracil remain to be elucidated through future research.

Conclusion and Future Directions

6-Amino-1-propyluracil is a chemical compound for which basic identifying information is available. However, there is a significant lack of publicly accessible experimental data regarding its physicochemical properties, detailed spectral characteristics, a specific synthesis protocol, and its biological activity. To fully understand the potential of this molecule, further research is essential to:

-

Experimentally determine its melting point, boiling point, solubility in various solvents, and pKa.

-

Publish detailed and annotated ¹H and ¹³C NMR spectra, as well as UV-Vis spectra.

-

Develop and publish a robust and reproducible synthesis protocol.

-

Investigate its biological effects through in vitro and in vivo screening to identify any potential therapeutic applications and understand its mechanism of action.

This technical guide serves as a summary of the current knowledge and a call for further scientific inquiry to unlock the properties and potential applications of 6-Amino-1-propyluracil.

References

6-Amino-1-propyluracil: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Amino-1-propyluracil, a pyrimidine derivative with potential applications in various research fields. While direct research on this specific compound is limited, this document consolidates the available information on its synthesis and explores potential biological activities by drawing parallels with structurally related compounds. This guide aims to serve as a foundational resource for stimulating further investigation into the therapeutic and scientific utility of 6-Amino-1-propyluracil.

Chemical and Physical Properties

6-Amino-1-propyluracil, with the CAS number 53681-47-3, is a substituted uracil molecule. The following table summarizes its key chemical and physical properties.

| Property | Value | Reference |

| CAS Number | 53681-47-3 | [1] |

| Molecular Formula | C₇H₁₁N₃O₂ | |

| IUPAC Name | 6-amino-1-propylpyrimidine-2,4(1H,3H)-dione |

Synthesis of 6-Amino-1-propyluracil

A documented method for the synthesis of 6-Amino-1-propyluracil involves the reaction of N-Propylurea with Cyanoacetic acid in the presence of sodium ethanolate in ethanol. The reaction is heated for 6 hours and results in a 96% yield of the final product.[1]

Experimental Protocol: Synthesis of 6-Amino-1-propyluracil

This protocol is based on a reported synthesis method.[1]

Materials:

-

N-Propylurea

-

Cyanoacetic acid

-

Sodium ethanolate

-

Anhydrous ethanol

Procedure:

-

Dissolve N-Propylurea and Cyanoacetic acid in anhydrous ethanol in a reaction flask.

-

Add sodium ethanolate to the mixture.

-

Heat the reaction mixture under reflux for 6 hours.

-

After cooling, the product can be isolated and purified using standard techniques such as crystallization.

Potential Research Applications

While specific biological data for 6-Amino-1-propyluracil is scarce, the broader class of 6-aminouracil derivatives has been investigated for various therapeutic applications. These studies provide a basis for exploring the potential of 6-Amino-1-propyluracil in similar contexts.

Antibacterial Activity

Derivatives of 6-aminouracil have shown promise as antibacterial agents. Specifically, substituted 6-anilinouracils have been found to be potent inhibitors of DNA Polymerase IIIC in Gram-positive bacteria.[2] This suggests that 6-Amino-1-propyluracil could be investigated as a potential antibacterial compound.

Table 1: Antibacterial Activity of Selected 6-Aminouracil Derivatives

| Compound | Target Organism/Enzyme | Activity | Reference |

| 3-substituted-6-anilinouracils | DNA Polymerase IIIC (Bacillus subtilis) | Potent inhibition | [2] |

| 1-Methyl-6-aminouracil derivatives | Various bacteria | Investigated for antibacterial properties | [3] |

Experimental Protocol: General Antibacterial Susceptibility Testing

A standard method to screen for antibacterial activity is the broth microdilution assay.

Materials:

-

6-Amino-1-propyluracil

-

Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of 6-Amino-1-propyluracil in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) by visual inspection of turbidity or by measuring absorbance at 600 nm.

Antiviral and Anticancer Activities

Uracil and its derivatives are fundamental components of nucleic acids and are known to be involved in various biological processes.[4] As such, modifications to the uracil structure can lead to compounds with antiviral and anticancer properties.[4][5] The amino group at the 6-position and the propyl group at the 1-position of 6-Amino-1-propyluracil make it a candidate for screening against various viral and cancer cell lines.

Proliferative Activity

A study on 6-substituted uracil derivatives investigated their ability to stimulate lung cell proliferation, with the aim of developing drugs to accelerate lung regeneration.[6] This suggests a potential application for 6-Amino-1-propyluracil in regenerative medicine, which would require further investigation.

Conclusion and Future Directions

The available data on 6-Amino-1-propyluracil is limited, with most of the research focusing on the broader class of 6-aminouracil derivatives or the related antithyroid drug, 6-propyl-2-thiouracil. However, the existing literature provides a strong rationale for further investigating 6-Amino-1-propyluracil for a range of biological activities, particularly as an antibacterial agent.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the activity of 6-Amino-1-propyluracil against a wide panel of bacterial and fungal strains, viral targets, and cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 6-Amino-1-propyluracil to optimize its biological activity and pharmacokinetic properties.

This technical guide serves as a starting point for researchers interested in exploring the potential of this promising, yet understudied, molecule. The synthesis is straightforward, and the potential for discovering novel therapeutic agents warrants further investigation.

References

- 1. 6-amino-1-propyluracil synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]

- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. jppres.com [jppres.com]

A Technical Guide to 6-Propyl-2-thiouracil (PTU)

Disclaimer: Initial literature searches for "6-Amino-1-propyluracil" did not yield sufficient specific data to construct a comprehensive technical guide. However, extensive information is available for the structurally similar and clinically significant compound, 6-Propyl-2-thiouracil (PTU) , a member of the thiouracil family. This document will focus on PTU, assuming it is the compound of interest for researchers, scientists, and drug development professionals.

Introduction

6-Propyl-2-thiouracil (PTU) is a thioamide medication used primarily in the management of hyperthyroidism, most notably Graves' disease.[1][2] First introduced in the 1940s, it is a cornerstone therapy for controlling excessive thyroid hormone production.[1] PTU exerts its effects by inhibiting key enzymes involved in the synthesis of thyroid hormones and by preventing the peripheral conversion of thyroxine (T4) to its more active form, triiodothyronine (T3).[1][2] This guide provides a detailed overview of its synthesis, mechanism of action, pharmacological properties, and the experimental protocols used in its evaluation.

Chemical Properties and Synthesis

PTU, or 6-propyl-2-sulfanylpyrimidin-4-one, is an odorless, white crystalline powder with a bitter taste. It belongs to the pyrimidinethione class of compounds.

Synthesis Overview

The synthesis of thiouracil derivatives like PTU generally involves the condensation of a β-ketoester with thiourea. The common route for PTU involves the reaction of ethyl 3-oxohexanoate (ethyl propylacetoacetate) with thiourea in the presence of a strong base like sodium ethoxide.

Experimental Protocol: Synthesis of 6-Propyl-2-thiouracil

While direct protocols for 6-amino-1-propyluracil are scarce, a general method for synthesizing related 6-substituted uracils and thiouracils can be adapted. A common approach involves the condensation of a beta-ketoester with urea or thiourea.[3][4]

Objective: To synthesize 6-Propyl-2-thiouracil via condensation.

Materials:

-

Ethyl 3-oxohexanoate (Ethyl propylacetoacetate)

-

Thiourea

-

Sodium metal

-

Absolute Ethanol

-

Hydrochloric Acid (or Acetic Acid)

-

Reflux apparatus, stirring equipment, filtration assembly

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve clean sodium metal (1 molar equivalent) in absolute ethanol under anhydrous conditions to prepare sodium ethoxide.

-

Reaction Mixture: To the sodium ethoxide solution, add thiourea (1 molar equivalent) and ethyl 3-oxohexanoate (1 molar equivalent).

-

Condensation: Heat the reaction mixture to reflux and maintain for 2-4 hours with continuous stirring.

-

Precipitation: After cooling the mixture to room temperature, slowly add water to dissolve the resulting sodium salt. Remove any unreacted ester by extraction with ether.

-

Acidification: Acidify the aqueous solution with hydrochloric acid or acetic acid to a pH of approximately 6. This will precipitate the crude 6-Propyl-2-thiouracil.[3]

-

Purification: Filter the crude product, wash it with cold water, and dry. Recrystallization from aqueous ethanol can be performed to achieve higher purity.

References

Methodological & Application

Synthesis of 6-Amino-1-propyluracil from N-Propylurea: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 6-amino-1-propyluracil, a key intermediate in the development of various therapeutic agents. The synthesis is based on the well-established Traube pyrimidine synthesis, involving the condensation of N-propylurea with a cyanoacetic acid derivative. This protocol offers a straightforward and efficient method for obtaining the target compound, with considerations for both conventional heating and microwave-assisted techniques to enhance reaction rates and yields.

Introduction

Uracil and its derivatives are fundamental building blocks in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties. The introduction of an amino group at the C6 position and an alkyl substituent at the N1 position of the uracil ring can significantly modulate the molecule's pharmacological profile. 6-Amino-1-propyluracil serves as a versatile precursor for the synthesis of more complex heterocyclic systems, such as fused pyrimidines, which are of great interest in pharmaceutical research. The following protocols detail a reliable method for the preparation of 6-amino-1-propyluracil starting from commercially available N-propylurea.

Chemical Reaction Pathway

The synthesis of 6-amino-1-propyluracil from N-propylurea is typically achieved through a one-pot, two-step process. The first step involves the formation of an N-propyl-N'-cyanoacetylurea intermediate via the condensation of N-propylurea with a cyanoacetic acid derivative (e.g., cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride, or an ester like ethyl cyanoacetate). The second step is the base- or heat-catalyzed intramolecular cyclization of this intermediate to yield the final product, 6-amino-1-propyluracil.

Experimental Protocols

Two primary methods are presented for the synthesis of 6-amino-1-propyluracil from N-propylurea: a conventional heating method in an ionic liquid medium and a microwave-assisted solvent-free method.

Protocol 1: Ionic Liquid Mediated Synthesis (Conventional Heating)

This protocol is adapted from a general procedure for the synthesis of 1-substituted-6-aminouracils.[1]

Materials:

-

N-Propylurea

-

Cyanoacetic acid

-

Acetic anhydride

-

1,1,3,3-Tetramethylguanidinium acetate ([TMG][Ac]) or another suitable ionic liquid

-

Deionized water

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

Equipment:

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware

-

Rotary evaporator

-

TLC plates (silica gel)

Procedure:

-

Intermediate Formation:

-

In a round-bottom flask, add N-propylurea (1.0 eq) to the ionic liquid [TMG][Ac].

-

To this mixture, add a solution of cyanoacetic acid (1.0 eq) in acetic anhydride (2.0 eq).

-

Heat the reaction mixture at 60°C for 60 minutes with continuous stirring.

-

-

Cyclization:

-

After the initial heating period, increase the reaction temperature to 90°C and continue stirring for an additional 60 minutes.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Add cold deionized water to the flask and stir for 5 minutes to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

The ionic liquid can be recovered from the aqueous filtrate by removing the water under reduced pressure for reuse.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Dry the purified product under vacuum to obtain 6-amino-1-propyluracil.

-

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol is based on an improved Traube synthesis method which utilizes microwave irradiation to reduce reaction times and improve yields.

Materials:

-

N-Propylurea

-

Cyanoacetic acid

Equipment:

-

Microwave reactor

-

Microwave-safe reaction vessel with a magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a microwave-safe reaction vessel, thoroughly mix N-propylurea (1.0 eq) and cyanoacetic acid (1.0 eq).

-

-

Microwave Irradiation:

-

Place the reaction vessel in the microwave reactor.

-

Irradiate the mixture at a suitable power and temperature (e.g., 120-150°C) for a short period (e.g., 5-15 minutes). The optimal conditions may need to be determined empirically.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

After cooling, add a small amount of water or ethanol to the reaction mixture to form a slurry.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from an appropriate solvent if necessary.

-

Dry the final product under vacuum.

-

Data Presentation

The following tables summarize the expected materials and potential outcomes for the synthesis of 6-amino-1-propyluracil.

Table 1: Reagents and Stoichiometry

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| N-Propylurea | 102.13 | 1.0 |

| Cyanoacetic Acid | 85.06 | 1.0 |

| Acetic Anhydride | 102.09 | 2.0 (for Protocol 1) |

Table 2: Reaction Conditions and Expected Yields

| Parameter | Protocol 1 (Ionic Liquid) | Protocol 2 (Microwave) |

| Solvent | [TMG][Ac] (or similar) | None (Solvent-free) |

| Temperature | 60°C then 90°C | 120-150°C |

| Reaction Time | 2 hours | 5-15 minutes |

| Typical Yield | Good to Excellent | Good to Excellent |

Table 3: Physicochemical Properties of 6-Amino-1-propyluracil

| Property | Value |

| Molecular Formula | C₇H₁₁N₃O₂ |

| Molecular Weight | 169.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not readily available, expected to be >200°C |

| Solubility | Sparingly soluble in water, soluble in hot ethanol and DMSO |

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Acetic anhydride is corrosive and a lachrymator; handle with care.

-

Microwave reactions can generate high pressures; use appropriate safety precautions and equipment designed for chemical synthesis.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols described provide efficient and adaptable methods for the synthesis of 6-amino-1-propyluracil from N-propylurea. The choice between the ionic liquid-mediated and microwave-assisted methods will depend on the available equipment and desired reaction scale. These procedures offer a solid foundation for researchers in medicinal chemistry and drug development to access this valuable synthetic intermediate. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity for specific applications.

References

Application Notes and Protocols for the Quantification of 6-Amino-1-propyluracil

Introduction

6-Amino-1-propyluracil is a substituted uracil derivative of interest in pharmaceutical and biomedical research. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the determination of 6-Amino-1-propyluracil using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a simple UV-Vis Spectrophotometric method. The methodologies are designed to be robust and can be adapted for different sample types, including bulk drug substances, pharmaceutical formulations, and biological fluids.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method provides a reliable and widely accessible technique for the quantification of 6-Amino-1-propyluracil. This method is particularly suitable for quality control and routine analysis where high sensitivity is not the primary requirement.

Quantitative Data Summary

| Parameter | Typical Performance |

| Linearity Range | 0.1 - 100 µg/mL (r² > 0.999) |

| Limit of Detection (LOD) | ~0.03 µg/mL |

| Limit of Quantification (LOQ) | ~0.1 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (%RSD) | < 2% |

| Retention Time | ~4.5 min |

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of 20 mM phosphate buffer (pH 6.8) and acetonitrile (85:15, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The UV detector should be set to the maximum absorbance wavelength of 6-Amino-1-propyluracil, which needs to be experimentally determined but is anticipated to be around 270 nm based on the uracil scaffold.

-

Injection Volume: 20 µL.

2. Preparation of Solutions:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Amino-1-propyluracil reference standard and dissolve it in 10 mL of a 50:50 mixture of methanol and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.

-

Sample Preparation:

-

For Bulk Drug: Accurately weigh a quantity of the powder, dissolve it in the diluent (50:50 methanol:water), and dilute to a final concentration within the calibration range.

-

For Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Extract a portion of the powder equivalent to a single dose with the diluent, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before dilution.

-

For Biological Samples (e.g., Plasma): Protein precipitation is required. To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of mobile phase.

-

3. Method Validation:

-

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness.

Workflow Diagram

Caption: HPLC-UV analysis workflow for 6-Amino-1-propyluracil.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.[1][2] This technique offers excellent specificity by monitoring unique precursor-to-product ion transitions.

Quantitative Data Summary

| Parameter | Typical Performance |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |

| Limit of Detection (LOD) | ~0.3 ng/mL |

| Limit of Quantification (LOQ) | ~1 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (%RSD) | < 5% |

| Matrix Effect | Minimal with appropriate sample preparation |

Experimental Protocol

1. Instrumentation and Conditions:

-

LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis times.

-

Mobile Phase: Gradient elution with:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Program: A typical gradient would start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then re-equilibrate at 5% B for 1 minute.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Ionization Mode: ESI positive mode is likely suitable for the amino-uracil structure.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the protonated molecule [M+H]⁺ of 6-Amino-1-propyluracil. Product ions would be determined by infusing a standard solution and performing a product ion scan.

-

Internal Standard (IS): A stable isotope-labeled analog of 6-Amino-1-propyluracil or a structurally similar compound (e.g., 6-Amino-1-ethyluracil) should be used.

2. Preparation of Solutions:

-

Standard and Sample Preparation: Similar to the HPLC-UV method, but using lower concentrations appropriate for the ng/mL range. The use of an internal standard is crucial. A fixed concentration of the IS should be added to all standards and samples before processing.

-

Biological Sample Preparation: Solid-phase extraction (SPE) is recommended for cleaner extracts compared to protein precipitation. A mixed-mode cation exchange SPE cartridge can be effective for retaining the amine-containing analyte.

3. Method Validation:

-

A full validation according to regulatory guidelines (e.g., FDA or EMA bioanalytical method validation guidance) is required, including assessment of selectivity, matrix effect, and stability (freeze-thaw, short-term, and long-term).

Workflow Diagram

Caption: LC-MS/MS analysis workflow for 6-Amino-1-propyluracil.

III. UV-Vis Spectrophotometry

This method is a simple and cost-effective technique for the quantification of 6-Amino-1-propyluracil in pure form or in simple formulations. It is based on the direct measurement of light absorbance by the analyte.

Quantitative Data Summary

| Parameter | Typical Performance |

| Linearity Range | 2 - 20 µg/mL (r² > 0.998) |

| Limit of Detection (LOD) | ~0.5 µg/mL |

| Limit of Quantification (LOQ) | ~2 µg/mL |

| Molar Absorptivity (ε) | To be determined experimentally |

Experimental Protocol

1. Instrumentation:

-

Spectrophotometer: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

2. Preparation of Solutions:

-

Solvent: 0.1 M Hydrochloric acid (HCl) or a suitable buffer in which the analyte is stable and exhibits good absorbance.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 6-Amino-1-propyluracil and dissolve it in 100 mL of the chosen solvent.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with the solvent.

3. Measurement Procedure:

-

Wavelength Scan: Record the UV spectrum of a standard solution (e.g., 10 µg/mL) from 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Prepare the sample solution as described for the HPLC method (for bulk drug or simple formulations) to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.

Logical Relationship Diagram

Caption: Principle of UV-Vis spectrophotometric quantification.

References

Application Notes and Protocols for 6-Amino-1-propyluracil In Vitro Research

Disclaimer: Extensive literature searches did not yield specific in vitro experimental protocols for 6-Amino-1-propyluracil. The following application notes and protocols are representative examples based on methodologies established for structurally similar 6-aminouracil derivatives. These protocols are intended to serve as a starting point for researchers and may require optimization for 6-Amino-1-propyluracil.

Introduction

6-Aminouracil derivatives are a class of compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. Various substituted aminouracils have been investigated for their potential as anticancer, antimicrobial, antioxidant, and anti-Alzheimer's agents.[1][2] The protocols detailed below are designed to facilitate the in vitro evaluation of 6-Amino-1-propyluracil in two key areas: cancer cell cytotoxicity and enzyme inhibition, which are common screening platforms for this class of compounds.[3][4]

Application Note 1: Assessment of In Vitro Cytotoxicity

This protocol describes the use of the Sulforhodamine B (SRB) assay to evaluate the cytotoxic effects of 6-Amino-1-propyluracil on cancer cell lines. The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.[4]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

1. Materials and Reagents:

-

6-Amino-1-propyluracil

-

Human cancer cell line (e.g., PC-3, A549, SHSY-5Y)[3]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

96-well cell culture plates

-

Microplate reader

2. Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 6-Amino-1-propyluracil in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 6-Amino-1-propyluracil.

-

Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

-

Incubate the plate for 48-72 hours.

-

-

Cell Fixation and Staining:

-

Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

-

Measurement:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plate for 10 minutes on a shaker.

-

Measure the optical density (OD) at 510 nm using a microplate reader.

-

3. Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (OD of treated cells / OD of vehicle control cells) x 100

-

-

Plot the % viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the curve using non-linear regression analysis.

Data Presentation: Cytotoxicity Data Templates

Table 1: Raw Absorbance Data and Percent Viability for SRB Assay

| Concentration (µM) | Replicate 1 (OD) | Replicate 2 (OD) | Replicate 3 (OD) | Average OD | % Viability |

|---|---|---|---|---|---|

| Vehicle Control | 100 | ||||

| Concentration 1 | |||||

| Concentration 2 | |||||

| Concentration 3 | |||||

| Concentration 4 | |||||

| Concentration 5 |

| Concentration 6 | | | | | |

Table 2: Summary of IC₅₀ Values for 6-Amino-1-propyluracil

| Cell Line | IC₅₀ (µM) |

|---|---|

| e.g., PC-3 | |

| e.g., A549 |

| e.g., SHSY-5Y | |

Visualization: SRB Assay Workflow

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Application Note 2: In Vitro Enzyme Inhibition Assay (Example: Cathepsin B)

This protocol provides a general framework for assessing the inhibitory activity of 6-Amino-1-propyluracil against a specific enzyme, using the cysteine protease Cathepsin B as an example. Certain 6-aminouracil derivatives have been evaluated for their ability to inhibit Cathepsin B.[4] This assay is a fluorometric method that measures the cleavage of a specific substrate.

Experimental Protocol: Fluorometric Cathepsin B Inhibition Assay

1. Materials and Reagents:

-

6-Amino-1-propyluracil

-

Human Cathepsin B (purified enzyme)

-

Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

-

Assay Buffer (e.g., pH 6.0 buffer containing DTT and EDTA)

-

Inhibitor control (e.g., E-64)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader

2. Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 6-Amino-1-propyluracil in DMSO.

-

Prepare serial dilutions of the compound in Assay Buffer.

-

Dilute the Cathepsin B enzyme and the fluorogenic substrate to their working concentrations in Assay Buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add:

-

50 µL of Assay Buffer (for blank)

-

50 µL of the test compound at various concentrations

-

50 µL of the inhibitor control

-

50 µL of Assay Buffer with solvent (for vehicle control)

-

-

Add 25 µL of the diluted Cathepsin B enzyme solution to all wells except the blank.

-

Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the Cathepsin B substrate to all wells.

-

Immediately measure the fluorescence intensity (e.g., Excitation/Emission = 360/460 nm) in kinetic mode for 30-60 minutes at 37°C.

-

3. Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the kinetic curve).

-

Calculate the percentage of inhibition using the following formula:

-

% Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100

-

-

Plot the % inhibition against the log of the compound concentration.

-

Determine the IC₅₀ value from the dose-response curve.

Data Presentation: Enzyme Inhibition Data Templates

Table 3: Fluorescence Data and Percent Inhibition for Cathepsin B Assay

| Concentration (µM) | Reaction Rate (RFU/min) | % Inhibition |

|---|---|---|

| Vehicle Control | 0 | |

| Concentration 1 | ||

| Concentration 2 | ||

| Concentration 3 | ||

| Concentration 4 | ||

| Concentration 5 | ||

| Concentration 6 |

| Inhibitor Control | | |

Table 4: Summary of IC₅₀ Values for Cathepsin B Inhibition

| Compound | IC₅₀ (µM) |

|---|---|

| 6-Amino-1-propyluracil |

| Inhibitor Control (e.g., E-64) | |

Visualization: Enzyme Inhibition Assay Workflow

Caption: Workflow for a fluorometric enzyme inhibition assay.